2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine
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Overview
Description
2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, which can be beneficial in drug design .
Mechanism of Action
Target of Action
It is known that the compound acts as a reactant in the preparation of aminopyridines through amination reactions .
Mode of Action
2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine interacts with its targets through chemical reactions. It is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
It is involved in the synthesis of aminopyridines and tetramethylbiphenyls .
Result of Action
It is known to be involved in the synthesis of aminopyridines and tetramethylbiphenyls .
Action Environment
It is known that the compound is flammable and poses a moderate fire hazard when exposed to heat or flame .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins during its use in the preparation of aminopyridines
Cellular Effects
It is known that fluoropyridines can have a significant impact on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to participate in amination reactions, which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine with hydrogen fluoride in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures, around 170°C, for several hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar fluorination reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drug molecules due to its ability to enhance metabolic stability and bioavailability.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine is unique due to the specific positioning of its fluorine and methyl groups, which can influence its reactivity and interaction with other molecules. This makes it particularly valuable in applications where precise molecular interactions are crucial .
Properties
IUPAC Name |
2-fluoro-6-methyl-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMIBLSGDPAPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133564-25-7 |
Source
|
Record name | 2-fluoro-6-methyl-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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